molecular formula C11H10ClFN4 B8690327 2-Amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine CAS No. 119222-41-2

2-Amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine

Cat. No. B8690327
M. Wt: 252.67 g/mol
InChI Key: ZLPXBTRINANCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05204353

Procedure details

53 g (323 mmol) of 2-amino-4,6-dichloropyrimidine, 40.4 g (323 mmol) of 2-fluorobenzylamine and 33.4 g (330 mmol) of triethylamine are dissolved in 800 ml of ethanol and the reaction mixture is heated under reflux for 20 hours. After 400 ml of ethanol have been distilled off, the residue is diluted with 500 ml of water, and the precipitated product is filtered off with suction and recrystallised from 1 l of toluene. In this manner 2-amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine having a melting point of 130°-133° is obtained.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14].C(N(CC)CC)C>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([Cl:9])[CH:5]=[C:6]([NH:14][CH2:13][C:12]2[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=2[F:10])[N:7]=1

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
40.4 g
Type
reactant
Smiles
FC1=C(CN)C=CC=C1
Name
Quantity
33.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
After 400 ml of ethanol have been distilled off
ADDITION
Type
ADDITION
Details
the residue is diluted with 500 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from 1 l of toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)Cl)NCC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.